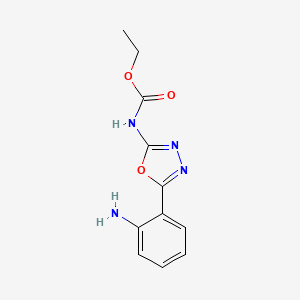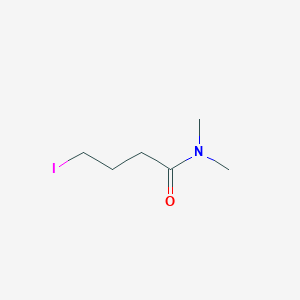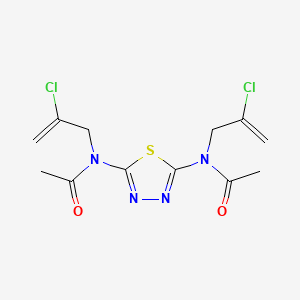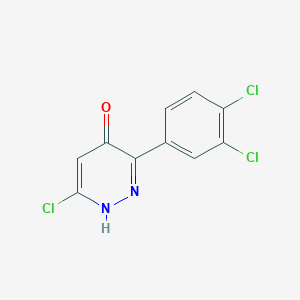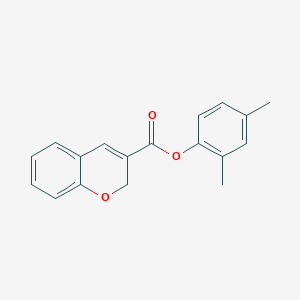
2,4-Dimethylphenyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylphenyl 2H-chromene-3-carboxylate is an organic compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound features a chromene core with a carboxylate group at the 3-position and a 2,4-dimethylphenyl group attached to it. Chromenes are notable for their presence in many natural products and synthetic pharmaceuticals, making them a significant area of study in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 2H-chromene-3-carboxylate typically involves the condensation of 2,4-dimethylphenol with a suitable chromene precursor. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the reaction might proceed as follows:
Starting Materials: 2,4-dimethylphenol and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Product Isolation: The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
2,4-Dimethylphenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of chromene-3,4-dione derivatives.
Reduction: Formation of 2,4-dimethylphenyl 2H-chromene-3-methanol.
Substitution: Formation of halogenated derivatives like this compound bromide.
科学研究应用
2,4-Dimethylphenyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
作用机制
The biological activity of 2,4-Dimethylphenyl 2H-chromene-3-carboxylate is often attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2H-chromene-3-carboxylate: Lacks the 2,4-dimethylphenyl group, making it less hydrophobic and potentially less active in certain biological assays.
4-Methylphenyl 2H-chromene-3-carboxylate: Similar structure but with only one methyl group, which may affect its reactivity and biological activity.
2,4-Dimethylphenyl 4H-chromene-3-carboxylate: Isomer with a different chromene ring structure, leading to different chemical and biological properties.
Uniqueness
2,4-Dimethylphenyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 2,4-dimethylphenyl group enhances its hydrophobicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.
属性
分子式 |
C18H16O3 |
|---|---|
分子量 |
280.3 g/mol |
IUPAC 名称 |
(2,4-dimethylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H16O3/c1-12-7-8-16(13(2)9-12)21-18(19)15-10-14-5-3-4-6-17(14)20-11-15/h3-10H,11H2,1-2H3 |
InChI 键 |
KUWORGZIKCUPPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


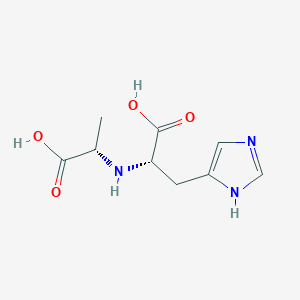
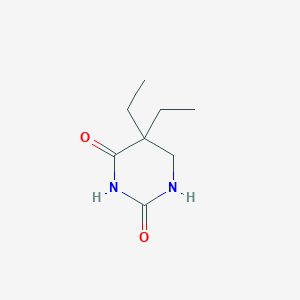

![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
